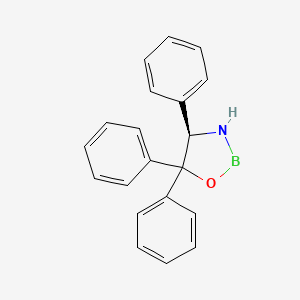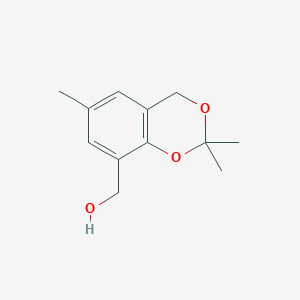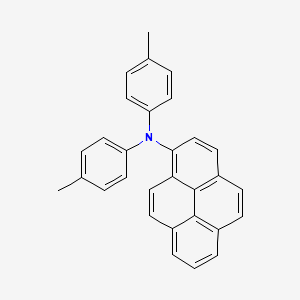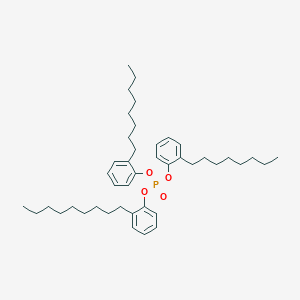
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to act as a catalyst in various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions yield borohydrides.
Applications De Recherche Scientifique
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of optically active compounds with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Mécanisme D'action
The mechanism by which (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl exerts its effects involves the formation of a chiral environment around the boron atom. This chiral environment facilitates the enantioselective addition of reagents to substrates, leading to the formation of optically active products. The molecular targets and pathways involved in these reactions are typically specific to the substrates and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl: The enantiomer of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl, which has similar catalytic properties but opposite stereochemistry.
Boronic acids: Compounds containing a boron atom bonded to hydroxyl groups, which are commonly used in organic synthesis.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms, which are used as reducing agents.
Uniqueness
The uniqueness of this compound lies in its ability to act as a highly effective chiral catalyst in asymmetric synthesis. Its specific chiral environment allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of optically active compounds.
Propriétés
Numéro CAS |
160822-36-6 |
|---|---|
Formule moléculaire |
C20H17BNO |
Poids moléculaire |
298.2 g/mol |
InChI |
InChI=1S/C20H17BNO/c1-4-10-16(11-5-1)19-20(23-21-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H/t19-/m1/s1 |
Clé InChI |
SOULISCKFIMENU-LJQANCHMSA-N |
SMILES isomérique |
[B]1N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
[B]1NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)



![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)


![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)



![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
